![molecular formula C11H11ClO2S B13561814 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts significant rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the homolytic aromatic alkylation of benzene to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the haloform reaction of diketones to form bicyclo[1.1.1]pentane derivatives. These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonyl chloride.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Contains an amine group, offering different reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Features two carboxylic acid groups, used in different synthetic applications.
Uniqueness
3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, as well as in applications requiring covalent modification of biomolecules .
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO2S/c12-15(13,14)11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
AYEQUXQTKIIFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


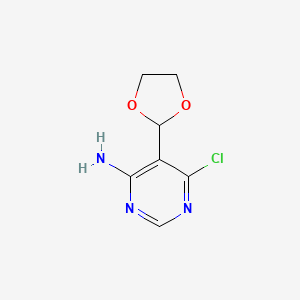
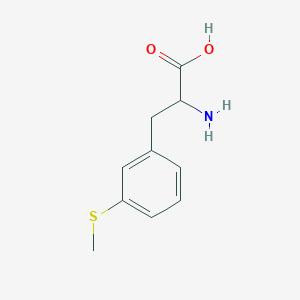
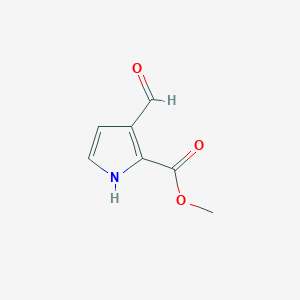
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

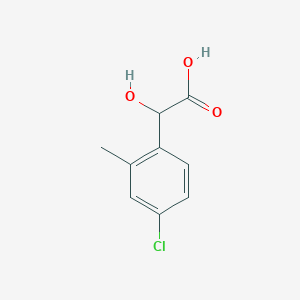
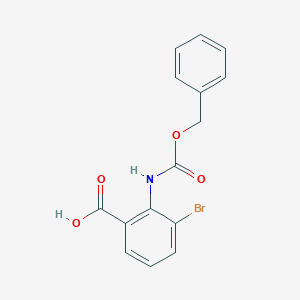

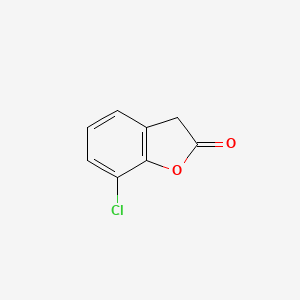
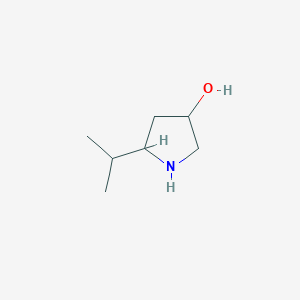
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

